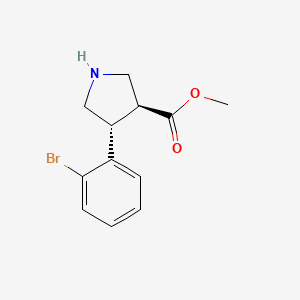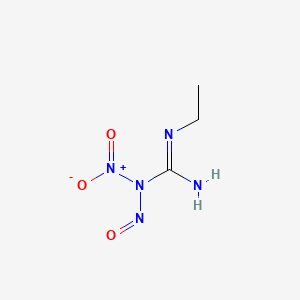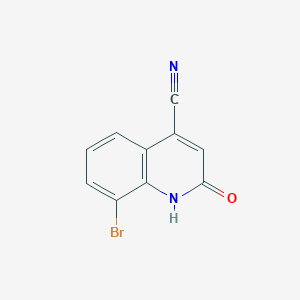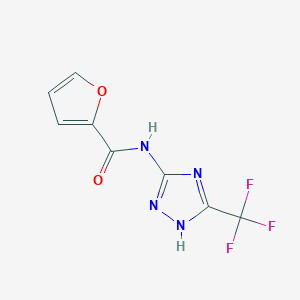
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a triazole ring, which is further connected to a furan ring via a carboxamide linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the triazole intermediate with furan-2-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites, inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide linkage but may lack the trifluoromethyl and triazole groups.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents, affecting their chemical and biological properties.
Trifluoromethyl compounds: These compounds contain the trifluoromethyl group but may have different core structures, influencing their reactivity and applications.
Eigenschaften
Molekularformel |
C8H5F3N4O2 |
|---|---|
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C8H5F3N4O2/c9-8(10,11)6-13-7(15-14-6)12-5(16)4-2-1-3-17-4/h1-3H,(H2,12,13,14,15,16) |
InChI-Schlüssel |
HKOOQYPNAZMXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=NNC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


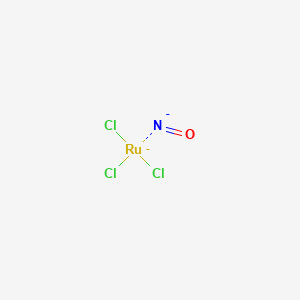


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
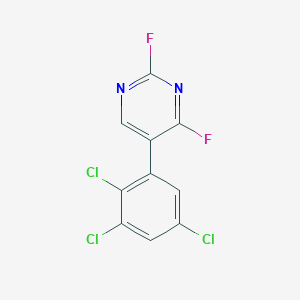
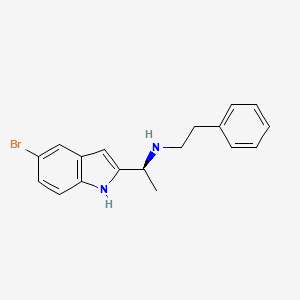
![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)

